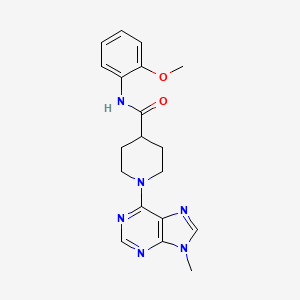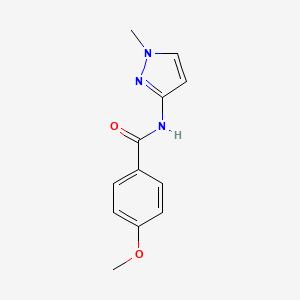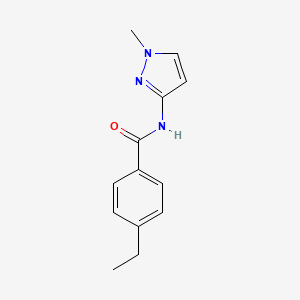![molecular formula C19H13ClN4O4S B7458976 5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating various autoimmune diseases.
Mechanism of Action
5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide selectively inhibits JAK3, which is a member of the JAK family of enzymes that is primarily expressed in immune cells. JAK3 plays a critical role in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the regulation of immune cell proliferation, differentiation, and survival. By inhibiting JAK3, 5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide can block the downstream signaling of these cytokines and reduce inflammation and immune cell activation.
Biochemical and Physiological Effects:
5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), and increase the production of anti-inflammatory cytokines such as IL-10. It can also inhibit the proliferation and activation of T cells and B cells, which are key players in the immune response. As a result, 5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide can reduce inflammation, prevent tissue damage, and alleviate the symptoms of autoimmune diseases.
Advantages and Limitations for Lab Experiments
5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. It has a high selectivity for JAK3, which minimizes off-target effects. It also has a long half-life and can be administered orally, which makes it convenient for use in animal studies and clinical trials. However, 5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide has some limitations as well. It can suppress the immune system and increase the risk of infections, which needs to be carefully monitored in clinical settings. It can also have potential side effects on other organs such as the liver and kidney, which requires further investigation.
Future Directions
There are several future directions for the research on 5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide. One direction is to explore its potential use in treating other autoimmune diseases such as lupus, inflammatory bowel disease, and type 1 diabetes. Another direction is to investigate the combination therapy of 5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide with other immunomodulatory agents to enhance its therapeutic efficacy and minimize its side effects. Furthermore, the development of new JAK inhibitors with improved selectivity and safety profiles is also an area of active research.
Synthesis Methods
5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-aminobenzoic acid with 4-(2-pyrimidinylsulfamoyl)aniline to form an intermediate, which is then coupled with 2-bromobenzofuran-5-carboxylic acid to give the final product.
Scientific Research Applications
5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential use in treating various autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It works by inhibiting the activity of Janus kinase (JAK), which is a key enzyme involved in the signaling pathway of cytokines. By blocking JAK activity, 5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide can reduce inflammation and suppress the immune system, thereby alleviating the symptoms of autoimmune diseases.
properties
IUPAC Name |
5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O4S/c20-13-2-7-16-12(10-13)11-17(28-16)18(25)23-14-3-5-15(6-4-14)29(26,27)24-19-21-8-1-9-22-19/h1-11H,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXFRSSXWBYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

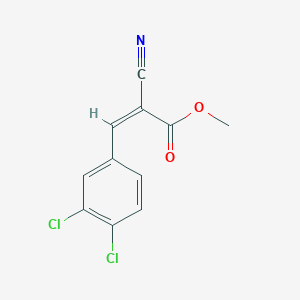
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)
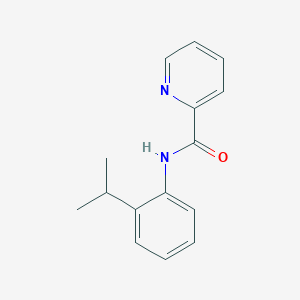
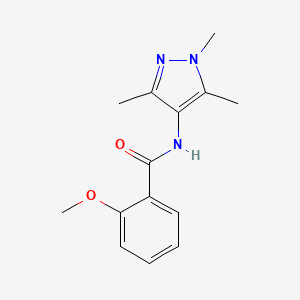
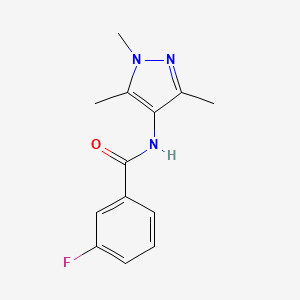
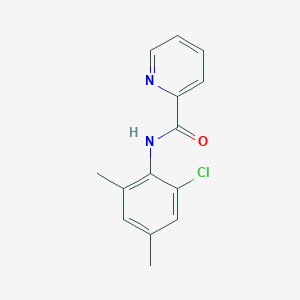
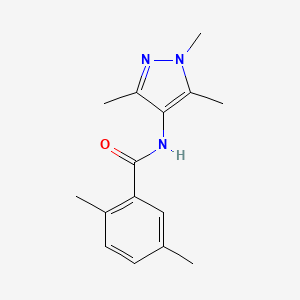
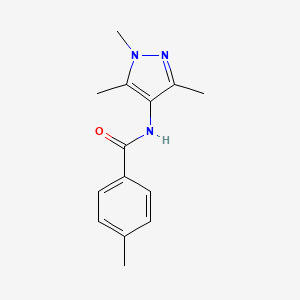
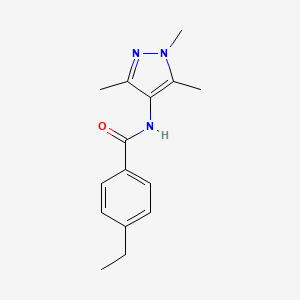
![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
